Chlorothalonil-13C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorothalonil-13C2 est une version marquée de Chlorothalonil, un composé organique principalement utilisé comme fongicide à large spectre. This compound est spécifiquement marqué avec des isotopes du carbone-13, ce qui le rend utile pour diverses applications de recherche, notamment pour le traçage et l'étude du comportement du Chlorothalonil dans différents environnements .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du Chlorothalonil implique l'utilisation de m-phtalonitrile, d'azote, de chlore et d'un catalyseur d'ammoxydation spécial. Le processus utilise des technologies de lit fluidisé et de lit fixe. Les conditions de réaction comprennent une plage de température de 280 °C à 300 °C et une plage de pression de 0,05 à 0,08 MPa. Le catalyseur utilisé est un catalyseur d'ammoxydation spécial, et le temps de réaction est d'environ une heure .

Méthodes de production industrielle

La production industrielle de Chlorothalonil suit des méthodes similaires, avec l'utilisation de technologies de lit fluidisé et de lit fixe pour assurer un rendement élevé et une pureté du produit. Le processus est conçu pour minimiser la pollution environnementale et maximiser l'utilisation des matières premières .

Analyse Des Réactions Chimiques

Types de réactions

Le Chlorothalonil subit diverses réactions chimiques, notamment :

Oxydation : Le Chlorothalonil peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent conduire à la formation de composés moins chlorés.

Substitution : Le Chlorothalonil peut subir des réactions de substitution, en particulier avec les nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions varient en fonction de la réaction spécifique, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites chlorés et non chlorés, tels que le 4-hydroxychlorothalonil .

Applications de la recherche scientifique

Chlorothalonil-13C2 est largement utilisé dans la recherche scientifique en raison de ses isotopes du carbone-13 marqués. Certaines de ses applications comprennent :

Chimie : Utilisé pour le traçage et l'étude du comportement du Chlorothalonil dans différentes réactions chimiques.

Biologie : Employé pour étudier les effets du Chlorothalonil sur les systèmes biologiques, y compris son impact sur les micro-organismes du sol et les activités enzymatiques

Mécanisme d'action

Le Chlorothalonil exerce ses effets en réagissant avec le glutathion, formant un adduit de glutathion avec l'élimination de l'acide chlorhydrique. Cette réaction épuise le glutathion cellulaire et inhibe la glycolyse en se liant à la glycéraldéhyde-3-phosphate déshydrogénase, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

Chlorothalonil-13C2 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:

Chemistry: Used in tracing and studying the behavior of Chlorothalonil in different chemical reactions.

Biology: Employed in studying the effects of Chlorothalonil on biological systems, including its impact on soil microorganisms and enzyme activities

Mécanisme D'action

Chlorothalonil exerts its effects by reacting with glutathione, forming a glutathione adduct with the elimination of hydrochloric acid. This reaction depletes cellular glutathione and inhibits glycolysis by binding with glyceraldehyde 3-phosphate dehydrogenase, leading to cell death .

Comparaison Avec Des Composés Similaires

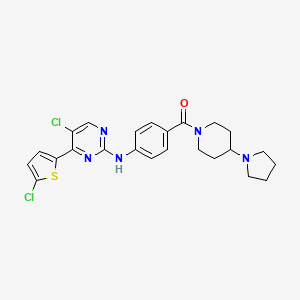

Chlorothalonil-13C2 est unique en raison de son marquage au carbone-13, qui permet un traçage et une étude détaillés. Des composés similaires comprennent :

- Benzonitrile

- Hexachlorobenzène

- Dichlorobenzène

- Chlorobenzène

Ces composés partagent des structures chimiques et des propriétés similaires, mais manquent du marquage spécifique qui rend this compound précieux pour la recherche .

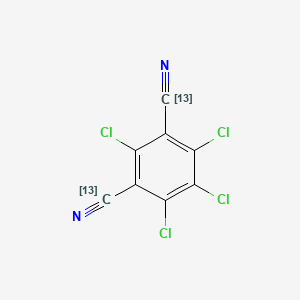

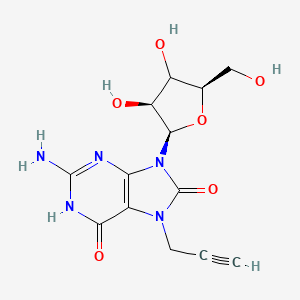

Propriétés

Formule moléculaire |

C8Cl4N2 |

|---|---|

Poids moléculaire |

267.9 g/mol |

Nom IUPAC |

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

InChI |

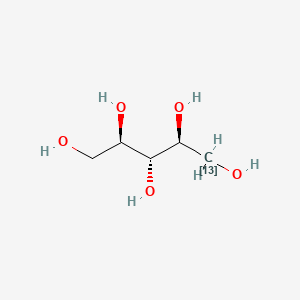

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |

Clé InChI |

CRQQGFGUEAVUIL-ZDOIIHCHSA-N |

SMILES isomérique |

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |

SMILES canonique |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)